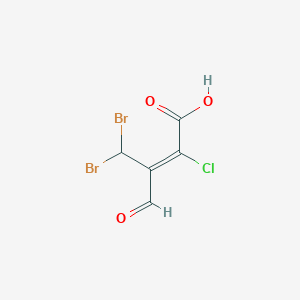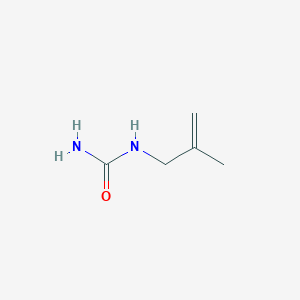
N-(4-amino-3-pyridinyl)-Acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-3-pyridinyl)-Acetamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Analysis
N-(4-amino-3-pyridinyl)-acetamide hydrochloride's properties and reactivity profile have been studied extensively. For instance, Ashby et al. (1978) explored the potential carcinogenicity of thiophene analogues of certain carcinogens, including compounds structurally similar to this compound. Their work underscores the importance of understanding the bioactivity and carcinogenic potential of aromatic compounds in drug development and toxicology studies (Ashby et al., 1978).
Pharmacological Impact
The pharmacological activities of compounds structurally related to this compound, such as piracetam, have been reviewed, highlighting their role in treating central nervous system disorders. This indicates a potential area of research for this compound in neuropharmacology and cognitive science (Dhama et al., 2021).
Environmental and Toxicological Studies
The degradation pathways and environmental impact of compounds structurally similar to this compound have been studied, shedding light on their biotoxicity and the mechanisms of their environmental degradation. These studies are crucial for understanding the ecological footprint and ensuring the safe use of such compounds (Qutob et al., 2022).
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds related to this compound have been extensively reviewed, highlighting their role as intermediates in the synthesis of heterocyclic systems. This knowledge is pivotal for the development of novel compounds and advancing synthetic chemistry (Gouda et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-3-pyridinyl)-Acetamide hydrochloride involves the conversion of 4-cyanopyridine to 4-amino-3-pyridinylacetonitrile, which is then hydrolyzed to form the desired compound.", "Starting Materials": [ "4-cyanopyridine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Reduction of 4-cyanopyridine with sodium borohydride in acetic acid to form 4-amino-3-pyridinylacetonitrile.", "Step 2: Hydrolysis of 4-amino-3-pyridinylacetonitrile with hydrochloric acid in water to form N-(4-amino-3-pyridinyl)-Acetamide hydrochloride." ] } | |
Numéro CAS |
676464-96-3 |
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
N-(4-aminopyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H2,8,9)(H,10,11) |
Clé InChI |
MKZXMKBJWHAKIX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CN=C1)N.Cl |
SMILES canonique |
CC(=O)NC1=C(C=CN=C1)N |
Synonymes |
N-(4-Amino-3-pyridinyl)-acetamide Monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)






